molecular formula C20H19N7O7 B8078310 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B8078310
M. Wt: 469.4 g/mol
InChI Key: UGWUWNVTCLDEOG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Formylfolic acid . It is a derivative of folic acid, which is a water-soluble B-vitamin. Folic acid and its derivatives are essential for numerous bodily functions, including DNA synthesis and repair, cell division, and growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Formylfolic acid typically involves the formylation of folic acid. This can be achieved through various chemical reactions, such as the reaction of folic acid with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in an organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods: Industrial production of 10-Formylfolic acid involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of industrial reactors, precise temperature control, and efficient purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 10-Formylfolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: It can be reduced to tetrahydrofolate derivatives.

    Substitution: It can undergo substitution reactions to form other folate derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products: The major products formed from these reactions include different folate derivatives, such as tetrahydrofolate and methyltetrahydrofolate, which are biologically active forms of folate.

Scientific Research Applications

10-Formylfolic acid has numerous scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role in cellular metabolism and its effects on gene expression.

    Medicine: It is investigated for its potential therapeutic effects in treating folate deficiency and related disorders.

    Industry: It is used in the fortification of food products and as a dietary supplement.

Mechanism of Action

The mechanism of action of 10-Formylfolic acid involves its role as a coenzyme in various biochemical reactions. It participates in the transfer of one-carbon units in the form of formyl groups, which are essential for the synthesis of nucleotides and amino acids. The molecular targets include enzymes involved in the folate metabolism pathway, such as dihydrofolate reductase and thymidylate synthase.

Comparison with Similar Compounds

  • 5-Formyltetrahydrofolate (PubChem CID: 149436)
  • 5-Methyltetrahydrofolate (PubChem CID: 439234)
  • Folic acid (PubChem CID: 6037)

Comparison: 10-Formylfolic acid is unique due to its specific formyl group, which allows it to participate in distinct biochemical reactions compared to other folate derivatives. While 5-Formyltetrahydrofolate and 5-Methyltetrahydrofolate are also active forms of folate, they differ in their chemical structure and specific biological functions. Folic acid, the parent compound, is a precursor that must be converted into its active forms, including 10-Formylfolic acid, to exert its biological effects.

Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,7,9,13H,5-6,8H2,(H,24,31)(H,29,30)(H,33,34)(H3,21,22,25,26,32)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWUWNVTCLDEOG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid
Reactant of Route 6
(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid

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